1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl and a 4-phenoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 5-amino-1H-pyrazole-4-carbonitrile and formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaH, K2CO3, DMF, DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a ketone group instead of an amine.
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Positional isomer with the same substituents but different positions on the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of 4-chlorophenyl and 4-phenoxyphenyl groups enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C23H16ClN5O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H16ClN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28) |
InChI Key |
ZGGKAZNVRCPTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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